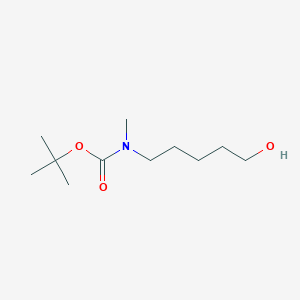
4-(bromomethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(bromomethyl)morpholine” is a chemical compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a bromomethyl group .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a bromomethyl group . The InChI code for this compound is1S/C11H14BrNO/c12-9-10-2-1-3-11 (8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 . Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 256.14 . It should be stored in an inert atmosphere at a temperature between 2-8°C . The InChI key for this compound isHLAQSTCAEQGBFD-UHFFFAOYSA-N .
Mécanisme D'action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . For instance, morpholine-modified ruthenium-based agents have shown strong antibacterial activity against Staphylococcus aureus .
Mode of Action
For example, in the case of the ruthenium-based antibacterial agents, they could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
For instance, a study on a newly synthesized pyrazoline derivative modified with morpholine showed that it could affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
Result of Action
Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .
Action Environment
It’s known that the stability of boronic esters, which are often used in the synthesis of morpholine derivatives, can be influenced by environmental factors such as air and moisture .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)morpholine can be achieved through the bromination of morpholine using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "Morpholine", "N-bromosuccinimide (NBS)", "Acetone", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ice" ], "Reaction": [ "To a solution of morpholine in acetone, add N-bromosuccinimide (NBS) slowly with stirring at room temperature.", "Maintain the reaction mixture at room temperature for 2-3 hours.", "Add ice to the reaction mixture to quench the reaction.", "Extract the product with dichloromethane.", "Wash the organic layer with water, then with sodium hydroxide solution, and finally with water again.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol.", "Obtain the final product, 4-(bromomethyl)morpholine, as a white crystalline solid." ] } | |
Numéro CAS |
35278-97-8 |
Formule moléculaire |
C5H10BrNO |
Poids moléculaire |
180.04 g/mol |
Nom IUPAC |
4-(bromomethyl)morpholine |
InChI |
InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2 |
Clé InChI |
ZPICIKUVCJZBLN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CBr |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



